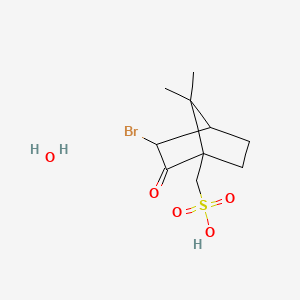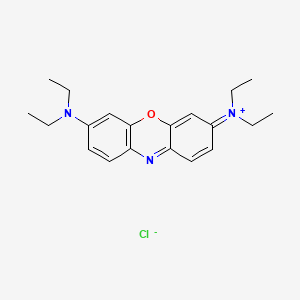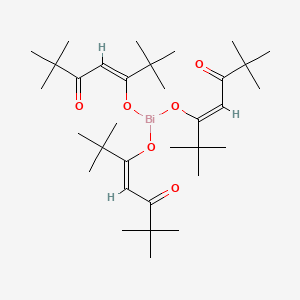
Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)bismuth(III)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)bismuth(III): bismuth tris(2,2,6,6-tetramethyl-3,5-heptanedionate) , is a coordination compound where a bismuth(III) ion is coordinated by three 2,2,6,6-tetramethyl-3,5-heptanedionate ligands. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tris(2,2,6,6-tetramethyl-3,5-heptanedionato)bismuth(III) typically involves the reaction of bismuth nitrate or bismuth chloride with 2,2,6,6-tetramethyl-3,5-heptanedione in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like methanol or ethanol under reflux conditions. The product is then purified by recrystallization.
Industrial Production Methods: While specific industrial production methods for tris(2,2,6,6-tetramethyl-3,5-heptanedionato)bismuth(III) are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory synthesis, with optimizations for yield and purity. Industrial processes may also incorporate continuous flow reactors and automated purification systems to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)bismuth(III) can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Reduction: This compound can be reduced to lower oxidation states of bismuth under appropriate conditions.
Substitution: Ligand substitution reactions can occur, where the 2,2,6,6-tetramethyl-3,5-heptanedionate ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various ligands such as phosphines or amines in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Oxidized bismuth species.
Reduction: Reduced bismuth species.
Substitution: New coordination compounds with different ligands.
Scientific Research Applications
Chemistry: Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)bismuth(III) is used as a precursor in the synthesis of bismuth-containing materials, including thin films and nanoparticles. It is also employed in catalysis and as a reagent in various organic transformations.
Biology and Medicine: In biological and medical research, this compound is investigated for its potential antimicrobial and anticancer properties
Industry: Industrially, this compound is used in the production of bismuth-based catalysts and as a precursor for bismuth oxide films, which have applications in electronics and coatings.
Mechanism of Action
The mechanism of action of tris(2,2,6,6-tetramethyl-3,5-heptanedionato)bismuth(III) involves its ability to coordinate with various substrates and participate in redox reactions. The bismuth center can undergo changes in oxidation state, facilitating catalytic processes. In biological systems, the compound can interact with biomolecules, potentially disrupting cellular processes and exhibiting antimicrobial or anticancer activity.
Comparison with Similar Compounds
- Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)manganese(III)
- Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)yttrium(III)
- Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)iron(III)
Comparison:
- Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)manganese(III): Similar in structure but contains manganese instead of bismuth. It is used as a catalyst in different chemical reactions.
- Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)yttrium(III): Contains yttrium and is used as a precursor for yttria thin films.
- Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)iron(III): Contains iron and is used in the formation of mixed-conducting ceramic films.
Uniqueness: Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)bismuth(III) is unique due to the presence of bismuth, which imparts distinct chemical and biological properties. Bismuth compounds are known for their low toxicity and therapeutic potential, making this compound particularly valuable in medical research.
Properties
IUPAC Name |
(Z)-5-bis[[(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-yl]oxy]bismuthanyloxy-2,2,6,6-tetramethylhept-4-en-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C11H20O2.Bi/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7,12H,1-6H3;/q;;;+3/p-3/b3*8-7-; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNHBPQSSVCRFST-LWTKGLMZSA-K |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)O[Bi](OC(=CC(=O)C(C)(C)C)C(C)(C)C)OC(=CC(=O)C(C)(C)C)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(/C(=C/C(=O)C(C)(C)C)/O[Bi](O/C(=C\C(=O)C(C)(C)C)/C(C)(C)C)O/C(=C\C(=O)C(C)(C)C)/C(C)(C)C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H57BiO6 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
758.8 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142617-53-6 |
Source


|
| Record name | Bismuth(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

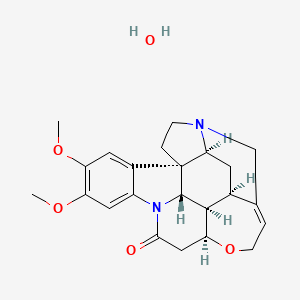
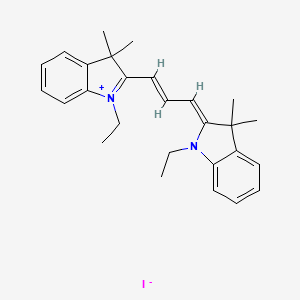
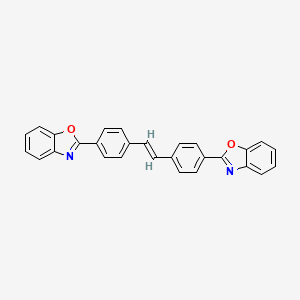
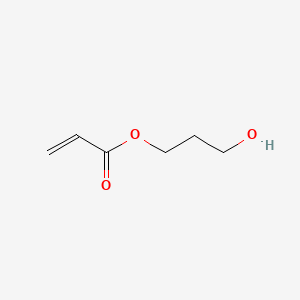
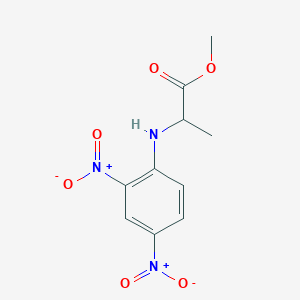
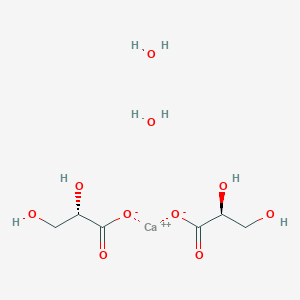
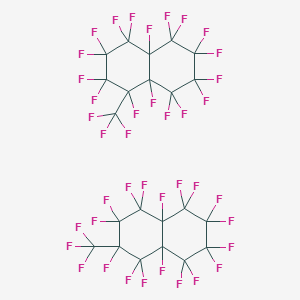
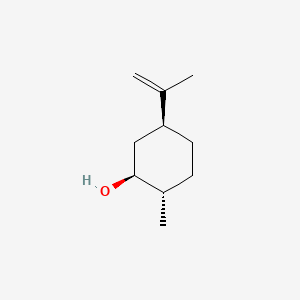
![2-amino-6-[(1S,2R)-1,2,3-trihydroxypropyl]-7,8-dihydro-1H-pteridin-4-one](/img/structure/B7800461.png)
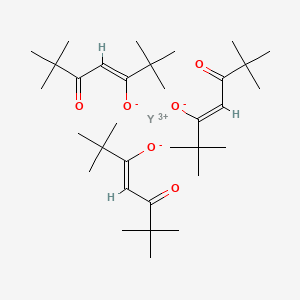
![2-[(1S,2S,3R,4S,5S,6R)-3-(diaminomethylideneamino)-4-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-hydroxy-4-(hydroxymethyl)-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine;sulfuric acid](/img/structure/B7800468.png)
